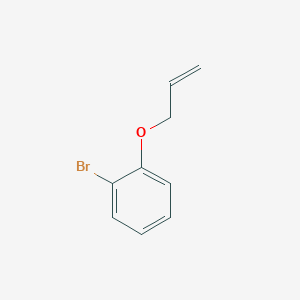

1-(Allyloxy)-2-bromobenzene

Descripción general

Descripción

1-(Allyloxy)-2-bromobenzene, also known as 1-allyloxy-2-bromobenzene, is a synthetic organic compound with a molecular formula of C8H9BrO. It is a colorless liquid with a sweet, fruity odor and is soluble in organic solvents. It is used in a variety of applications, including as a reagent in organic synthesis, a catalyst in polymerization reactions, and an intermediate in the synthesis of pharmaceuticals. This compound has been extensively studied for its chemical, physical, and biological properties.

Aplicaciones Científicas De Investigación

Organic Synthesis: Construction of Benzoxepines

1-(Allyloxy)-2-bromobenzene is utilized in the synthesis of sulfonated benzoxepines through a visible-light-induced radical cascade cyclization process . This method features a wide substrate scope and excellent functional group tolerance, making it significant for creating compounds found in natural alkaloids and biologically active substances.

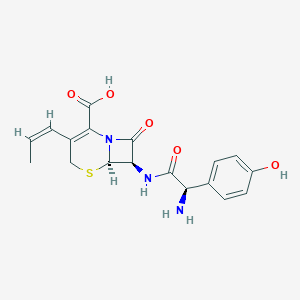

Medicinal Chemistry: Synthesis of Bioactive Molecules

In medicinal chemistry, this compound plays a role in the synthesis of chalcones, which are bioactive scaffolds with numerous pharmacological activities . These activities include antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable precursor in drug development.

Material Science: Synthesis of Polymers and Coatings

The compound is involved in the synthesis of polymers and coatings, particularly in the creation of 2-oxa-1-silabicyclo[3.3.0]octane, which can be further processed into triols for various industrial applications . These materials are essential in developing new products with improved performance and sustainability.

Environmental Science: Sensor Development

1-(Allyloxy)-2-bromobenzene may be used in the development of molecularly imprinted polymers (MIPs) for sensors in environmental and biomedical applications . These sensors are designed to detect and quantify pollutants, offering a more sustainable approach to environmental monitoring.

Analytical Chemistry: Method Development

In analytical chemistry, the compound could be involved in developing new methods for the isolation, purification, and characterization of nanomaterials . Its role in improving analytical techniques is crucial for advancing research in various scientific fields.

Agricultural Chemistry: Pesticide Metabolism

This compound has been studied for its metabolism in plants, particularly in the context of a rice blast controlling agent . Understanding its absorption, translocation, and metabolic pathways is vital for developing more effective and environmentally friendly agricultural chemicals.

Propiedades

IUPAC Name |

1-bromo-2-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOIJEJWBLMJHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25244-30-8 | |

| Record name | 4-(Allyloxy)-1-bromobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025244308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

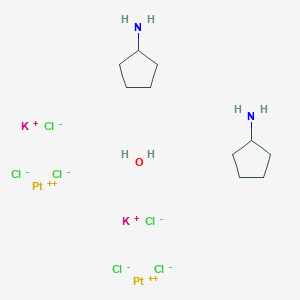

Feasible Synthetic Routes

Q & A

Q1: What is significant about using 1-(allyloxy)-2-bromobenzene in radical reactions?

A1: 1-(allyloxy)-2-bromobenzene is particularly interesting for radical reactions due to its ability to undergo reductive cyclization. This means that upon the removal of the bromine atom and formation of a radical, the molecule can cyclize, forming a new ring structure. Specifically, when reacted with either polyHIPE-supported tin hydride or polyHIPE-supported thiol in the presence of triethylsilane, 1-(allyloxy)-2-bromobenzene is transformed into 3-methyl-2,3-dihydrobenzofuran. [, ] This reaction highlights the potential of 1-(allyloxy)-2-bromobenzene as a building block for more complex cyclic structures.

Q2: What are the advantages of using polyHIPE-supported reagents with 1-(allyloxy)-2-bromobenzene?

A2: The research highlights several advantages of using polyHIPE-supported reagents like tin hydride and thiol with 1-(allyloxy)-2-bromobenzene:

- Reduced Tin Contamination: Traditional tin hydrides, while effective, can be difficult to separate from the final product, leading to potential tin contamination. PolyHIPE-supported tin hydride offers a solution by allowing for easier separation and minimizing tin residues in the product. []

- Facilitated Product Separation: The solid nature of polyHIPE-supported reagents simplifies product isolation. After the reaction, the polyHIPE material with attached reagents can be easily filtered out, leaving the desired product in the solution. []

- Enhanced Selectivity: When combined with triethylsilane, the polyHIPE-supported thiol exhibits good selectivity towards the cyclized product, 3-methyl-2,3-dihydrobenzofuran. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI)](/img/structure/B47168.png)

![2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione](/img/structure/B47171.png)

![Furo[3,2-c]pyridine-2-carbonitrile](/img/structure/B47179.png)